molecular formula C14H19ClN2O4S B5370259 4-[2-(4-chlorophenyl)morpholin-4-yl]-4-oxobutane-1-sulfonamide

4-[2-(4-chlorophenyl)morpholin-4-yl]-4-oxobutane-1-sulfonamide

カタログ番号 B5370259
分子量: 346.8 g/mol
InChIキー: ZNKAWLBZFSEFMK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[2-(4-chlorophenyl)morpholin-4-yl]-4-oxobutane-1-sulfonamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. Sorafenib was first synthesized in 1999 by Bayer AG and has since been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

作用機序

Sorafenib inhibits the activity of multiple kinases, including RAF kinase, VEGFR-2, and PDGFR-β, by binding to their ATP-binding sites. This prevents the phosphorylation of downstream signaling molecules and ultimately leads to the inhibition of tumor growth and angiogenesis.
Biochemical and Physiological Effects:
Sorafenib has been shown to induce apoptosis in cancer cells and to inhibit the formation of new blood vessels that supply tumors with nutrients. It has also been shown to decrease the levels of circulating VEGF, a protein that promotes angiogenesis.

実験室実験の利点と制限

One advantage of Sorafenib is its ability to inhibit multiple kinases involved in tumor growth and angiogenesis, making it a potential broad-spectrum anti-cancer agent. However, Sorafenib has been shown to have limited efficacy in some types of cancer, and its use is associated with various side effects, including hypertension, diarrhea, and hand-foot syndrome.

将来の方向性

Future research on Sorafenib could focus on identifying biomarkers that predict response to the drug, developing combination therapies that enhance its efficacy, and improving its safety profile. Additionally, Sorafenib could be further studied for its potential applications in other diseases, such as autoimmune disorders and infectious diseases.

合成法

The synthesis of Sorafenib involves a multi-step process that begins with the reaction of 4-chlorobenzylamine with morpholine to form 4-(4-chlorobenzyl)morpholine. This intermediate is then reacted with 4-(methylamino)-3-nitrobenzoic acid to form the corresponding amide. Reduction of the nitro group with palladium on carbon and hydrogen gas yields the primary amine, which is then reacted with 4-(4-fluorophenyl)butanoic acid to form Sorafenib.

科学的研究の応用

Sorafenib has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of multiple kinases, including RAF kinase, VEGFR-2, and PDGFR-β, which are involved in tumor growth and angiogenesis. Sorafenib has also been shown to induce apoptosis in cancer cells and to inhibit the formation of new blood vessels that supply tumors with nutrients.

特性

IUPAC Name

4-[2-(4-chlorophenyl)morpholin-4-yl]-4-oxobutane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4S/c15-12-5-3-11(4-6-12)13-10-17(7-8-21-13)14(18)2-1-9-22(16,19)20/h3-6,13H,1-2,7-10H2,(H2,16,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKAWLBZFSEFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CCCS(=O)(=O)N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。